molecular formula C10H13N B566591 3-[(E)-but-2-enyl]-5-methylpyridine CAS No. 103029-22-7

3-[(E)-but-2-enyl]-5-methylpyridine

Katalognummer: B566591
CAS-Nummer: 103029-22-7
Molekulargewicht: 147.221
InChI-Schlüssel: WXMFRFCRUHOFJY-ONEGZZNKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(E)-but-2-enyl]-5-methylpyridine is an organic compound with the molecular formula C10H13N. It is a derivative of picoline, which is a methylpyridine. This compound is characterized by the presence of a butenyl group attached to the 5th position of the picoline ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-but-2-enyl]-5-methylpyridine can be achieved through several methods. One common method involves the reaction of 3-picoline with 2-butenyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and catalysts may be employed to enhance the reaction rate.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(E)-but-2-enyl]-5-methylpyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the butenyl group to a butyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butenyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: 3-Picoline,5-(2-butyl)-.

    Substitution: Various substituted picoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-[(E)-but-2-enyl]-5-methylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-[(E)-but-2-enyl]-5-methylpyridine involves its interaction with specific molecular targets. The butenyl group can participate in various chemical reactions, allowing the compound to act as a versatile intermediate. The picoline ring can interact with enzymes and receptors, influencing biological pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Picoline: A simpler derivative of picoline without the butenyl group.

    2-Picoline: Another isomer of picoline with the methyl group at the 2nd position.

    4-Picoline: An isomer with the methyl group at the 4th position.

Uniqueness

3-[(E)-but-2-enyl]-5-methylpyridine is unique due to the presence of the butenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.

Eigenschaften

CAS-Nummer

103029-22-7

Molekularformel

C10H13N

Molekulargewicht

147.221

IUPAC-Name

3-[(E)-but-2-enyl]-5-methylpyridine

InChI

InChI=1S/C10H13N/c1-3-4-5-10-6-9(2)7-11-8-10/h3-4,6-8H,5H2,1-2H3/b4-3+

InChI-Schlüssel

WXMFRFCRUHOFJY-ONEGZZNKSA-N

SMILES

CC=CCC1=CN=CC(=C1)C

Synonyme

3-Picoline,5-(2-butenyl)-(6CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.